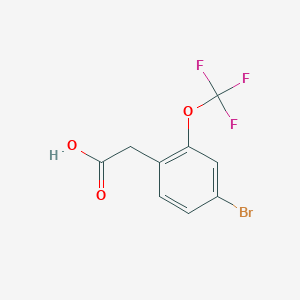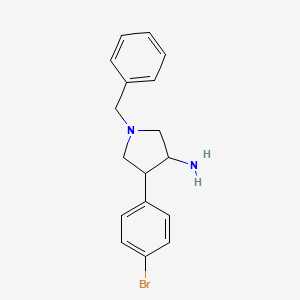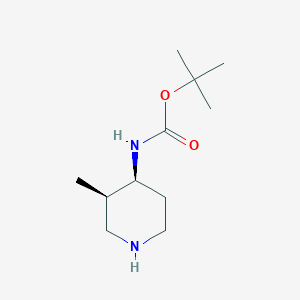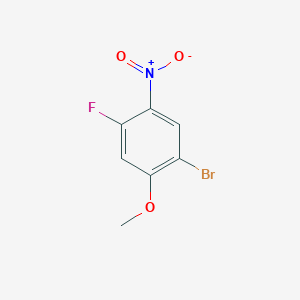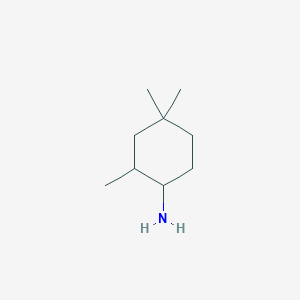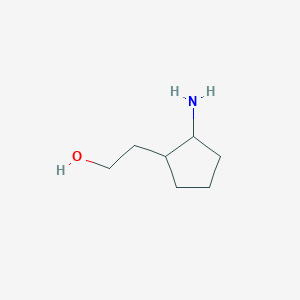
2-(2-Aminocyclopentyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Aminocyclopentyl)ethan-1-ol” is an organic compound with the chemical formula C7H15NO . It has a molecular weight of 129.2 . The compound appears as an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H15NO/c8-7(5-6-9)3-1-2-4-7/h9H,1-6,8H2 . This indicates that the molecule consists of a cyclopentyl group (a five-membered ring of carbon atoms) attached to an ethanol group via an amine linkage.
Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available data.
Applications De Recherche Scientifique
Cytoprotective Properties
Taurine, chemically similar to 2-(2-Aminocyclopentyl)ethan-1-ol, has been emphasized in scientific studies for its cytoprotective properties. These include antioxidation, antiapoptosis, membrane stabilization, osmoregulation, and neurotransmission. The protective and therapeutic ameliorations attributed to taurine against oxidative stress-induced pathologies in both experimental and human models underline its potential in managing diabetes mellitus and its complications (Sirdah, 2015).
Pharmaceutical Metabolism
The metabolic fate of various pharmaceutical compounds, including the process of oxidative metabolism in the side chain leading to different forms of primary and secondary amines, is of significant interest. The intricate metabolic pathways and the clinical consequences of these biochemical processes are crucial for understanding drug interactions and effects (Breyer-Pfaff, 2004).
Industrial Applications
α-Terpineol, structurally similar to this compound, plays a vital role in the industrial field due to its pleasant odor and is commonly used in perfumes, cosmetics, and aromatic scents. Its wide range of biological applications, such as antioxidant, anticancer, anticonvulsant, and anti-nociceptive properties, make it valuable in medicine and pharmaceutical industries (Khaleel et al., 2018).
Gas Separation Technologies
Studies on gas separations using stabilized room temperature ionic liquid membranes (SILMs) provide insights into potential applications in CO2/N2 and CO2/CH4 separations. Understanding the benchmarks, upper limits, and critical properties of SILMs can guide future research in developing more efficient gas separation technologies (Scovazzo, 2009).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
2-(2-aminocyclopentyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-3-1-2-6(7)4-5-9/h6-7,9H,1-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYSLNLONJQCSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109842-93-5 |
Source


|
| Record name | 2-(2-aminocyclopentyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

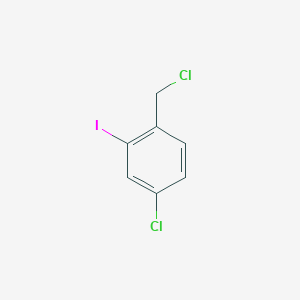

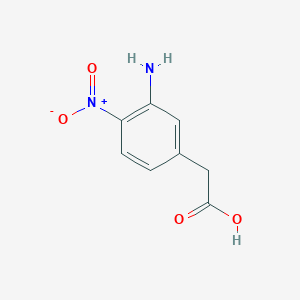
![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)
